N-[(Piperazin-1-yl)methyl]benzamide
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Overview
Description
N-[(Piperazin-1-yl)methyl]benzamide is a compound that features a benzamide group attached to a piperazine ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Piperazin-1-yl)methyl]benzamide typically involves the reaction of benzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(Piperazin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[(Piperazin-1-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-tubercular activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(Piperazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid
- N-(4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)phenyl)benzamide
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
N-[(Piperazin-1-yl)methyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
61337-03-9 |
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Molecular Formula |
C12H17N3O |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-(piperazin-1-ylmethyl)benzamide |
InChI |
InChI=1S/C12H17N3O/c16-12(11-4-2-1-3-5-11)14-10-15-8-6-13-7-9-15/h1-5,13H,6-10H2,(H,14,16) |
InChI Key |
DKPMXFYDGKUSFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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